molecular formula C20H26N2O2 B2804150 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-1-(p-tolyl)ethanol CAS No. 1251708-92-5

2-(4-(4-Methoxyphenyl)piperazin-1-yl)-1-(p-tolyl)ethanol

Cat. No. B2804150
CAS RN: 1251708-92-5
M. Wt: 326.44
InChI Key: GTSNXUQOUDJSQR-UHFFFAOYSA-N
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Description

2-(4-(4-Methoxyphenyl)piperazin-1-yl)-1-(p-tolyl)ethanol, also known as MPET, is a chemical compound that belongs to the family of piperazine derivatives. This compound has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

  • Antagonistic Properties in 5-HT6 Receptors : Research has identified derivatives of the N-arylsulfonyindole scaffold, including compounds similar to 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-1-(p-tolyl)ethanol, as potent modulators of 5-HT6 receptors. These compounds display antagonistic properties in 5-HT6 receptor functional assays, indicating potential applications in neurological research and drug development (Vera et al., 2016).

  • Synthesis and Structural Analysis : Studies have focused on the synthesis of similar compounds, optimizing technological parameters such as raw material ratio, reaction time, and temperature. The structural confirmation of these compounds offers insights into the chemical properties and potential applications in medicinal chemistry (Wang Jin-peng, 2013).

  • Kinetics and Mechanisms in Chemical Reactions : Research has explored the kinetics and mechanisms of reactions involving compounds structurally related to this compound, particularly in interactions with amines. This information is crucial for understanding the behavior of these compounds in various chemical environments (Castro et al., 2001).

  • Potential in Drug Development : Some studies have highlighted the role of similar compounds in the development of new drugs, especially as potent agonists in various receptors. This research paves the way for the potential therapeutic applications of these compounds (Guo et al., 2006).

properties

IUPAC Name

2-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(4-methylphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2/c1-16-3-5-17(6-4-16)20(23)15-21-11-13-22(14-12-21)18-7-9-19(24-2)10-8-18/h3-10,20,23H,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTSNXUQOUDJSQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CN2CCN(CC2)C3=CC=C(C=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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